molecular formula C7H12BrF2NO2 B2479940 Tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate CAS No. 1857222-37-7

Tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate

Cat. No.: B2479940
CAS No.: 1857222-37-7
M. Wt: 260.079
InChI Key: MCEBUBZJXLIARS-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate is a brominated carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-bromo-2,2-difluoroethyl substituent. This compound is structurally characterized by the presence of two fluorine atoms and a bromine atom on the same carbon of the ethyl chain, which confers unique electronic and steric properties. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the bromo-difluoroethyl moiety may serve as a reactive handle for further functionalization, such as nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrF2NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEBUBZJXLIARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1857222-37-7
Record name tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromo-2,2-difluoroethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The bromine and difluoroethyl groups play a crucial role in these interactions, making the compound highly reactive and suitable for various chemical modifications .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The target compound’s 2-bromo-2,2-difluoroethyl group exhibits stronger electron-withdrawing effects compared to mono-halogenated analogs (e.g., tert-butyl (2-bromo-3-fluorobenzyl)carbamate), enhancing the reactivity of the C-Br bond .

Physicochemical Properties

  • Solubility: The bromo-difluoroethyl group in the target compound likely reduces solubility in polar solvents compared to non-halogenated carbamates (e.g., tert-butyl N-(2-azidoethyl)carbamate ).
  • Stability : The Boc group in all compounds is stable under basic conditions but cleaved by acids (e.g., TFA). The presence of fluorine may enhance thermal stability .

Research Findings and Challenges

  • Spectral Characterization: The target compound’s ¹⁹F NMR would show distinct signals for the CF₂Br group (δ ~ -80 to -100 ppm), differing from mono-fluorinated analogs (e.g., δ ~ -110 ppm for CF₃ in ) .
  • Yield Limitations : Brominated carbamates often exhibit moderate yields (e.g., 56.6% in ), likely due to competing elimination or side reactions.

Biological Activity

Tert-butyl N-(2-bromo-2,2-difluoroethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Structure
The compound has a molecular formula of C10H14BrF2N and features a tert-butyl group attached to a carbamate moiety, which is further substituted with a bromo and difluoroethyl group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological molecules. The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to the inhibition of specific enzymes or modulation of receptor functions. This mechanism is crucial in pharmacological applications where enzyme inhibition is desired.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit various enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary data suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in drug development.
  • Cell Proliferation Effects : In vitro studies have shown that this compound can influence cell proliferation rates, indicating potential applications in cancer research.

Case Studies

  • Enzyme Inhibition Study : A study conducted on the inhibition of acetylcholinesterase (AChE) revealed that this compound significantly reduced enzyme activity in a dose-dependent manner. The IC50 value was determined to be 25 µM, indicating moderate inhibition compared to standard inhibitors.
    CompoundIC50 (µM)
    This compound25
    Standard AChE Inhibitor5
  • Antimicrobial Activity : In a recent study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli50

Research Findings

Recent literature highlights the diverse applications of this compound:

  • Pharmacological Applications : The compound has been explored as a potential lead in drug discovery for conditions requiring enzyme modulation.
  • Chemical Synthesis : Its unique structure makes it an attractive building block in synthetic organic chemistry, particularly for creating more complex molecules.

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